molecular formula C14H19ClN2O2 B2857934 1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one CAS No. 1082806-45-8

1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one

Cat. No. B2857934
CAS RN: 1082806-45-8
M. Wt: 282.77
InChI Key: LBJFADQILFLTAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one (CPE) is a synthetic compound that has been studied for a variety of scientific and medical applications. CPE is a member of the piperazine family of compounds, and is characterized by its aromatic and hydrophobic properties. CPE has been used in laboratory experiments to study the effects of various drugs and compounds on biochemical and physiological processes. In Additionally, the advantages and limitations of using CPE in laboratory experiments will be explored, and potential future directions for research will be suggested.

Scientific Research Applications

Metabolism and Clinical Applications

Arylpiperazine derivatives, including those related to the specified compound, have been extensively studied for their clinical applications, mainly in the treatment of depression, psychosis, or anxiety. These compounds undergo significant metabolism, involving CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which exhibit a variety of effects related to serotonin receptors. The pharmacological actions of arylpiperazine derivatives are influenced by their metabolic pathways, which include oxidation and conjugation processes (Caccia, 2007).

Therapeutic Uses of Piperazine Derivatives

Piperazine derivatives have been identified in numerous drugs with diverse therapeutic uses, such as antipsychotic, antihistamine, antianginal, antidepressant, and anticancer agents. The slight modification of the substitution pattern on the piperazine nucleus can significantly affect the medicinal potential of the resultant molecules. These findings highlight the flexibility of piperazine as a building block in drug discovery for various diseases (Rathi et al., 2016).

Anti-mycobacterial Activity

Recent studies have showcased the importance of piperazine and its analogues as a core structure in the development of anti-Tuberculosis (TB) drugs. Piperazine-based compounds have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. The review on these compounds provides insights into their design, rationale, and structure-activity relationship, aiding in the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Environmental Impact and Bioremediation

Piperazine derivatives have also been investigated for their environmental impact, particularly concerning their persistence and potential as endocrine disruptors. The review on DDT and its metabolite DDE, which shares structural similarities with chlorophenylpiperazine derivatives, discusses their persistence in the environment and their impact on human and wildlife health. It also touches upon the mechanisms of endocrine disruption mediated by these compounds (Burgos-Aceves et al., 2021).

Mechanism of Action

properties

IUPAC Name

1-[4-[2-(2-chlorophenyl)-2-hydroxyethyl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-11(18)17-8-6-16(7-9-17)10-14(19)12-4-2-3-5-13(12)15/h2-5,14,19H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJFADQILFLTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC(C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.